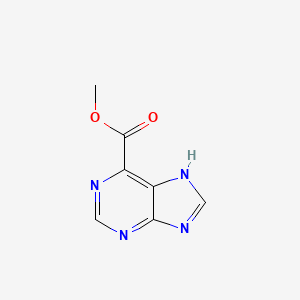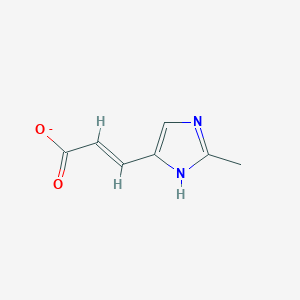
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate, also known as MCI-186 or edaravone, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It is a potent free radical scavenger that has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties.
Mécanisme D'action
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the expression of pro-inflammatory cytokines and reduces the infiltration of immune cells into the brain. (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Effets Biochimiques Et Physiologiques
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidant properties. It reduces oxidative stress, inhibits the expression of pro-inflammatory cytokines, and reduces the infiltration of immune cells into the brain. (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate also improves mitochondrial function and reduces apoptosis in neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and exert its neuroprotective effects. It is also a potent free radical scavenger that can be used to study the role of oxidative stress in various diseases. However, (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. It also has low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate. One area of research is the development of novel formulations that can improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases such as multiple sclerosis and Huntington's disease. Furthermore, the mechanism of action of (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the use of (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate is a small molecule drug that possesses neuroprotective, anti-inflammatory, and anti-oxidant properties. It has been extensively studied for its potential therapeutic applications in various diseases such as stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the expression of pro-inflammatory cytokines and reduces the infiltration of immune cells into the brain. (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has several advantages for lab experiments, but also some limitations. There are several future directions for the study of (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate, including the development of novel formulations, investigation of its potential therapeutic applications in other diseases, and elucidation of its mechanism of action.
Méthodes De Synthèse
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate is synthesized by reacting 2-methylimidazole with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with sodium borohydride to form (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications in various diseases such as stroke, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. It has been shown to possess neuroprotective properties by scavenging free radicals and reducing oxidative stress. It also has anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and reducing the infiltration of immune cells into the brain. In addition, (E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate has been shown to improve mitochondrial function and reduce apoptosis in neurons.
Propriétés
IUPAC Name |
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-8-4-6(9-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/p-1/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSIAPNNZKIFKI-NSCUHMNNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1)/C=C/C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2O2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methyl-1H-imidazol-5-yl)prop-2-enoate | |
CAS RN |
88874-23-1 |
Source


|
| Record name | 2-Methylurocanic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

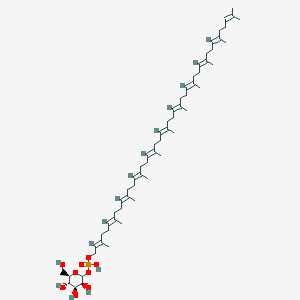

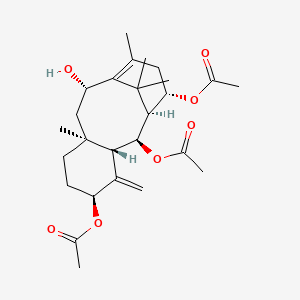
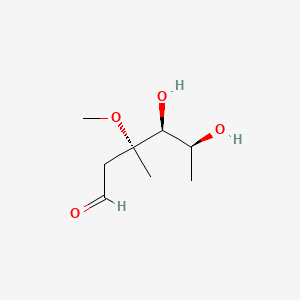
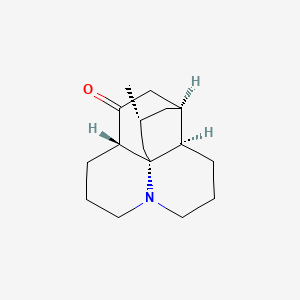
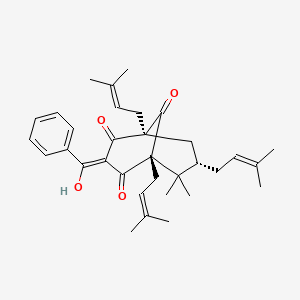
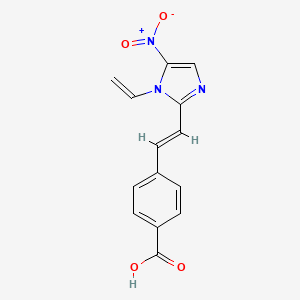
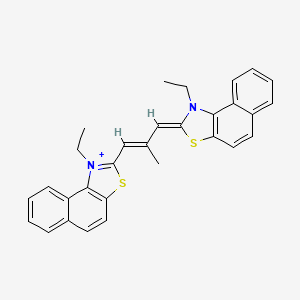
![Methyl 11-acetyloxy-12-ethyl-4-[(Z)-1-(16-ethyl-16-hydroxy-3,13-diazatetracyclo[11.2.2.02,10.04,9]heptadeca-2(10),4,6,8-tetraen-15-yl)-3-methoxy-3-oxoprop-1-en-2-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1235819.png)
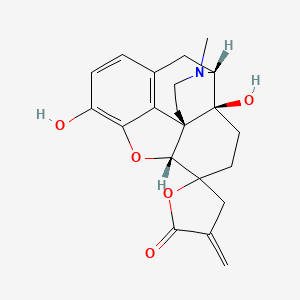
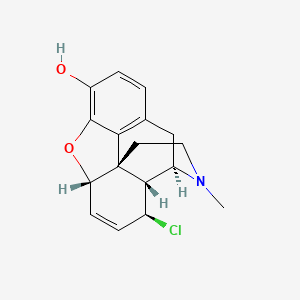
![1,3-dimethyl-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1235827.png)
